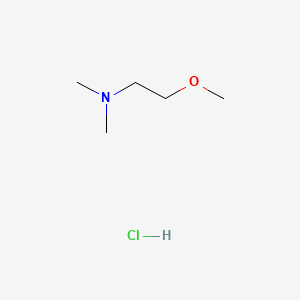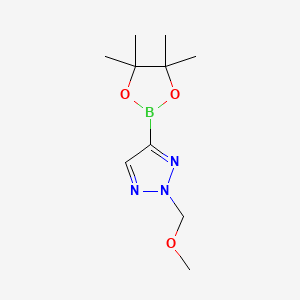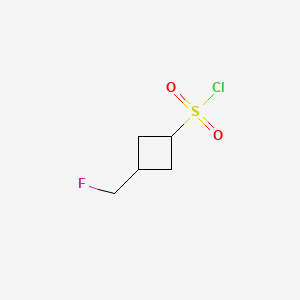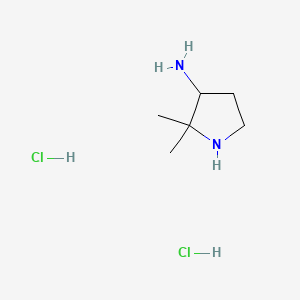
2,2-Dimethylpyrrolidin-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylpyrrolidin-3-amine dihydrochloride is an organic compound with the molecular formula C6H16Cl2N2. It is a colorless to white crystalline solid that is easily soluble in water and ethanol. This compound is primarily used as a reagent in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpyrrolidin-3-amine dihydrochloride typically involves the reaction of dimethylamine with pyrrolidine, followed by the addition of hydrochloric acid. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the process is usually carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylpyrrolidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different amine oxides, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylpyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2,2-Dimethylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethylpyrrolidin-3-amine dihydrochloride
- (3S)-N,N-dimethylpyrrolidin-3-amine dihydrochloride
Uniqueness
2,2-Dimethylpyrrolidin-3-amine dihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it particularly useful in certain synthetic and research applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C6H16Cl2N2 |
|---|---|
Molekulargewicht |
187.11 g/mol |
IUPAC-Name |
2,2-dimethylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6(2)5(7)3-4-8-6;;/h5,8H,3-4,7H2,1-2H3;2*1H |
InChI-Schlüssel |
CYVZDDDUROSOKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CCN1)N)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid, Mixture of diastereomers](/img/structure/B13493513.png)
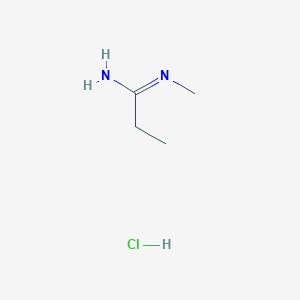

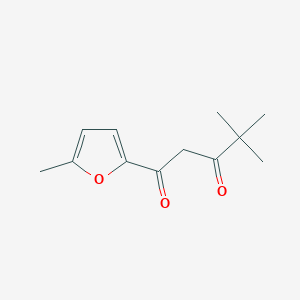

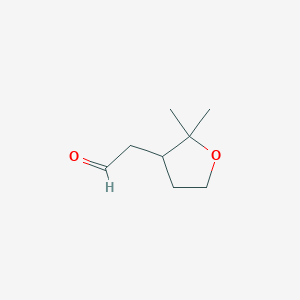
![rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis](/img/structure/B13493550.png)

